3-Hydroxycyclobutyl pivalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxycyclobutyl pivalate involves the esterification of 3-hydroxycyclobutanol with pivalic acid. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the same esterification process, but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxycyclobutyl pivalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-oxocyclobutyl pivalate or 3-carboxycyclobutyl pivalate.
Reduction: Formation of 3-hydroxycyclobutanol or 3-hydroxycyclobutyl alcohol.
Substitution: Formation of 3-halocyclobutyl pivalate or 3-aminocyclobutyl pivalate.
Scientific Research Applications
3-Hydroxycyclobutyl pivalate has a wide range of applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-Hydroxycyclobutyl pivalate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other non-covalent interactions with biomolecules, potentially affecting their structure and function . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxycyclobutanol: A related compound with a hydroxyl group but lacking the ester functionality.
Pivalic Acid Esters: A class of compounds with similar ester functionality but different alkyl or aryl groups attached to the ester moiety.
Uniqueness
3-Hydroxycyclobutyl pivalate is unique due to its combination of a cyclobutyl ring, hydroxyl group, and pivalate ester functionality. This combination imparts distinct chemical and physical properties, making it a valuable scaffold for various research applications .
Properties
IUPAC Name |
(3-hydroxycyclobutyl) 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)8(11)12-7-4-6(10)5-7/h6-7,10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWHHZSWFRKEHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1CC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089709-03-4 |
Source
|
Record name | 3-hydroxycyclobutyl 2,2-dimethylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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